![molecular formula C11H8ClNO3 B1368209 phthaloyl-L-alanine chloride CAS No. 4306-25-6](/img/structure/B1368209.png)
phthaloyl-L-alanine chloride
Overview
Description
Phthaloyl-L-alanine chloride is a chemical compound with the molecular formula C11H8ClNO3. It is derived from phthaloyl chloride, which is an organic compound with the formula C8H4Cl2O2 . Phthaloyl-L-alanine chloride is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of phthaloyl-L-alanine chloride involves the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine . This leads to the formation of the corresponding ammonium salts . The subsequent reaction of these salts with triphenyltin (IV) chloride yields the compounds [NHEt3][SnPh3Cl(P-Gly)], [NHEt3][SnPh3Cl(P-Ala)], and [NHEt3][SnPh3Cl(BTC)], respectively .Molecular Structure Analysis
The molecular structure of phthaloyl-L-alanine chloride is determined by X-ray diffraction studies . The structure is characterized by the presence of a bulky substituent (N-phthaloyl) at the stereogenic center, which promotes high stereoselectivity for kinetic resolution .Chemical Reactions Analysis
The reaction between isophthaloyl chloride and m-phenylenediamine is used to synthesize a substance that later found use in producing Nomex®, a thermally stable and chemically inert fiber . This reaction is a significant example of the chemical reactions involving phthaloyl chloride, a precursor to phthaloyl-L-alanine chloride.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of phthaloyl-L-alanine chloride, based on the available information:
Synthesis of Ionic Compounds
Phthaloyl derivatives are used in the synthesis of ionic compounds like triphenyltin, which have various applications in materials science and catalysis .
Anti-inflammatory and Immunomodulatory Agents
Phthaloyl amino acid derivatives, including phthaloyl-L-alanine, have shown potential as anti-inflammatory and immunomodulatory agents. This could be relevant for medical research and drug development .
Amino Acid Protection
In peptide synthesis, phthaloyl (Pht) is used for N-protection of amino acids due to its stability against certain reactions and its ability to prevent racemization during synthesis .
Mechanism of Action
Target of Action
Phthaloyl-L-alanine chloride, a derivative of phthalimide, primarily targets inflammatory and immunomodulatory pathways . The compound’s primary targets include the production of nitric oxide and the cytokines TNF-α and IL-1β in murine cells stimulated with lipopolysaccharide . These targets play a crucial role in the body’s inflammatory response and immune regulation.
Mode of Action
Phthaloyl-L-alanine chloride interacts with its targets by suppressing the production of nitric oxide and inhibiting the production of TNF-α and IL-1β . This interaction results in a reduction of inflammation and modulation of the immune response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and immune response. Overproduction of free radicals, such as nitric oxide, during inflammation can lead to a wide range of pathological conditions . By suppressing nitric oxide production and inhibiting the production of cytokines TNF-α and IL-1β, phthaloyl-L-alanine chloride can regulate these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of phthaloyl-L-alanine chloride’s action include the suppression of nitric oxide production and the inhibition of TNF-α and IL-1β production . These effects result in anti-inflammatory activity and immune modulation .
properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYPXOSHYZOPT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phthaloyl-L-alanine chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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